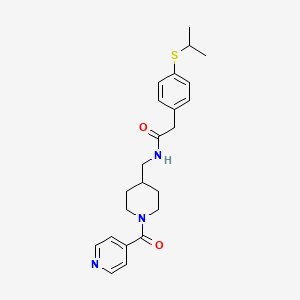

![molecular formula C19H22ClN3OS B2892650 N-[2-(3-氯苯基)-4,6-二氢噻吩并[3,4-c]吡唑-3-基]-3-环戊基丙酰胺 CAS No. 450340-52-0](/img/structure/B2892650.png)

N-[2-(3-氯苯基)-4,6-二氢噻吩并[3,4-c]吡唑-3-基]-3-环戊基丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

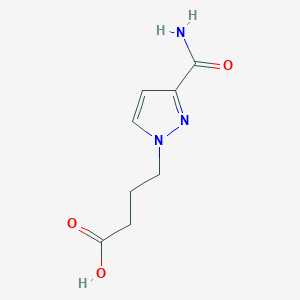

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide, commonly referred to as pyraclostrobin , belongs to the class of quinone outside inhibitor (QoI)-type fungicides. It is widely used in agriculture to protect various crops, including strawberries, raspberries, blueberries, currants, blackberries, and pistachios . Pyraclostrobin is particularly effective against pathogens such as Botrytis cinerea and Alternaria alternata .

Molecular Structure Analysis

Its molecular formula is C19H18ClN3O4 , with a molar mass of approximately 387.82 g/mol . The compound consists of a phenylpyrazole skeleton linked to a methoxycarbamate group. Notably, it falls within the strobilurin chemical class .

Physical And Chemical Properties Analysis

科学研究应用

Antiviral Activity

The indole derivatives, which are structurally similar to “Oprea1_401725”, have been reported to show significant antiviral activities . Compounds with an indole nucleus have been found to inhibit influenza A and Coxsackie B4 virus, suggesting potential use in antiviral drug development .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory properties . This is particularly relevant in the treatment of chronic inflammatory diseases and could be an application area for “Oprea1_401725”, where it may help in reducing inflammation through its pharmacological action .

Anticancer Activity

Another promising application is in anticancer therapy . Molecules with indole scaffolds have been known to bind with high affinity to multiple receptors, which can be exploited in designing anticancer drugs. “Oprea1_401725” could be investigated for its efficacy against various cancer cell lines .

Anti-HIV Activity

The compound’s potential for anti-HIV activity is based on the biological activities of indole derivatives. They have been used to develop compounds that can interfere with the life cycle of HIV, indicating a possible research direction for “Oprea1_401725” in HIV treatment strategies .

Antioxidant Activity

Indole derivatives are known for their antioxidant effects , which are crucial in protecting cells from oxidative stress. This property can be harnessed in developing therapeutic agents that target diseases caused by oxidative damage, making it a viable application for “Oprea1_401725” .

Antimicrobial Activity

The broad-spectrum antimicrobial activity of indole derivatives makes them suitable candidates for developing new antibiotics. “Oprea1_401725” could be part of research efforts aimed at combating antibiotic-resistant bacteria .

Antitubercular Activity

Given the global challenge of tuberculosis, the antitubercular activity of indole derivatives is of significant interest. “Oprea1_401725” might be explored for its potential use in treating tuberculosis, especially in drug-resistant strains .

Antidiabetic Activity

Lastly, the antidiabetic activity of indole derivatives presents an opportunity for “Oprea1_401725” to be used in diabetes management. Its role in modulating blood sugar levels could be a focus of pharmacological studies .

属性

IUPAC Name |

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3OS/c20-14-6-3-7-15(10-14)23-19(16-11-25-12-17(16)22-23)21-18(24)9-8-13-4-1-2-5-13/h3,6-7,10,13H,1-2,4-5,8-9,11-12H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPHJAGETOWVAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

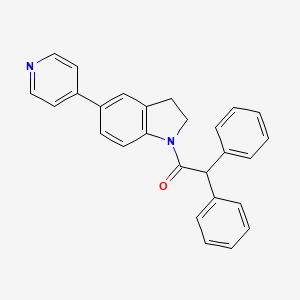

![[4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2892568.png)

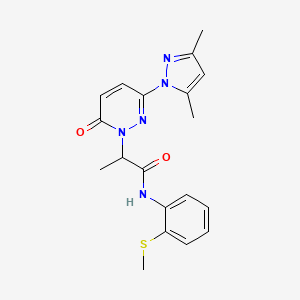

![N-[[4-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2892573.png)

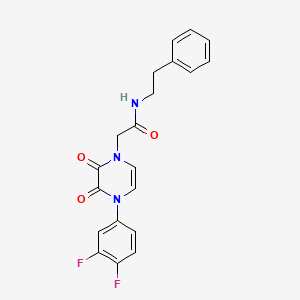

![4-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide](/img/structure/B2892575.png)

![1-[(1,3-Oxazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B2892580.png)

![N-[4-[2-(benzenesulfonyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2892581.png)

![2-Acetyl-3-methyl-5,6-diphenylimidazo[2,1-b]thiazole](/img/structure/B2892582.png)

![1-[4-(1-Methylpyrrolidine-2-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2892586.png)